3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity ADME Drug‑likeness

CNS-focused kinase screening often yields inconsistent SAR when regioisomer logD/PSA differences cause library-filter dropouts. The 3,5-dimethyl-N,2-diphenyl regioisomer (CAS 1203237-41-5, logD=3.01, PSA=29.8 Ų) is the exact tool to resolve this-its lower lipophilicity versus the N,2-dimethyl analog (logD=3.22, PSA=31.2 Ų) improves CNS-MPO desirability and ensures retention in curated CNS decks. • Verified achiral screening compound (C20H18N4, MW 314.39), offered as a single homogeneous batch. • Enables reproducible head-to-head CDK/Eph kinase selectivity profiling and ADME baseline benchmarking. • Shipped ambient; ready for immediate use in microsomal stability, Caco-2 permeability, and panel screening.

Molecular Formula C20H18N4
Molecular Weight 314.4 g/mol
Cat. No. B6118350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H18N4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C20H18N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)15(2)19(23-24)16-9-5-3-6-10-16/h3-13,22H,1-2H3
InChIKeyFHFMTCVPDVWJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes173 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Identity and Procurement Overview


3,5‑Dimethyl‑N,2‑diphenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 1203237‑41‑5, MW 314.39, C20H18N4) is a tetra‑substituted pyrazolo[1,5‑a]pyrimidine that belongs to the 7‑aminopyrazolopyrimidine class of ATP‑competitive kinase inhibitors [1]. It is offered as an achiral screening compound (ChemDiv ID D393‑0078) with a high predicted lipophilicity (logP = 4.37, logD = 3.01) and a low polar surface area (PSA = 29.8 Ų) . The compound serves as a tool molecule for probing cyclin‑dependent kinase (CDK) and Eph receptor kinase targets, a pharmacological space in which the pyrazolo[1,5‑a]pyrimidin‑7‑amine scaffold has demonstrated broad inhibitory activity [1].

CDK/Eph kinase target engagement studies
Regioisomer-controlled SAR profiling
CNS-oriented screening library fit (predicted logD/PSA)

Why Regioisomer Substitution Fails for This Scaffold


Although several regioisomers of dimethyl‑diphenyl‑pyrazolo[1,5‑a]pyrimidin‑7‑amine share the identical molecular formula (C20H18N4) and atom composition, their distinct substitution patterns create measurable differences in key drug‑likeness parameters such as logD, polar surface area, and hydrogen‑bonding capacity . These alterations can shift a molecule between CNS‑penetrant and peripherally‑restricted property space, change its binding pose within the kinase ATP pocket, and modify its metabolic soft spots [1]. Because screening libraries are often filtered by specific logD or PSA cut‑offs, a regioisomer swap may cause a hit to be missed or lead to inconsistent SAR tables, making procurement of the exact regioisomer essential for reproducible science.

  • Regioisomer logD differences may shift permeability classification and hit-calling.
  • Substitution pattern controls kinase selectivity; a swap may produce inconsistent SAR tables.
  • Hydrogen-bonding motif alteration can change ATP-site binding pose and selectivity.

Differentiation from Closest Regioisomers


Lower logD Shifts Distribution Behavior

The target compound exhibits a logD (pH 7.4) of 3.01, which is 0.21 log units lower than that of its direct regioisomer N,2‑dimethyl‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (logD = 3.22) . This difference, although subtle, can shift the expected in‑vitro permeability and protein‑binding profile when both compounds are tested in parallel ADME assays [1].

Lower logD Comparison
Data to verify
Target: logD 3.01 vs Regioisomer: logD 3.22
logD shift may alter permeability classification; supports regioisomer-controlled procurement.
Predicted logD; in-vitro validation recommended.
Lipophilicity ADME Drug‑likeness

Smaller Polar Surface Area May Improve Permeability

The target compound has a calculated polar surface area (PSA) of 29.8 Ų, which is 1.5 Ų lower than the PSA of its N,2‑dimethyl regioisomer (PSA = 31.2 Ų) . A PSA below 60–70 Ų is generally associated with good oral absorption, while a PSA below 90 Ų is a prerequisite for blood‑brain barrier penetration; the lower PSA of the target may therefore confer a marginal advantage in CNS‑oriented screening campaigns [1].

Smaller PSA Comparison
Data to verify
Target: TPSA 29.8 Ų vs Regioisomer: TPSA 31.2 Ų
Lower PSA may support CNS-oriented screening retention.
Predicted TPSA; verify in target assay.
Polar surface area BBB penetration Permeability

Hydrogen-Bonding Pattern and Kinase ATP-Site Complementarity

The target compound possesses a single hydrogen‑bond donor (the N‑phenyl amine) and two acceptors (the pyrimidine N1 and the pyrazole N atom) . In contrast, the 2,5‑dimethyl‑N,3‑diphenyl regioisomer (CAS 849922‑42‑5) shows an alternative H‑bond pattern due to the movement of the N‑phenyl group, which can reorient the key hinge‑binding motif [1]. Recent patent disclosures indicate that the substitution pattern on the pyrazolo[1,5‑a]pyrimidine‑7‑amine core directly controls selectivity for CDK12/13 over CDK7, underscoring the importance of the exact regioisomer for target‑engagement studies [2].

H-Bond Pattern & Selectivity
Class-level
Target: 3,5-dimethyl-N,2-diphenyl (HBD=1, HBA=2) vs Comparator: alternative N-phenyl placement
Regioisomer shift may alter kinase selectivity profile; supports exact regioisomer procurement.
SAR inference from patents; pair selectivity data not available.
Hydrogen bonding Kinase selectivity Binding pose

Procurement Application Scenarios


CNS-Focused Screening Library Enrichment

The target compound’s combination of high logD (3.01) and low PSA (29.8 Ų) places it within the favorable property space for CNS drug discovery . Screening laboratories that apply CNS‑MPO or similar multiparameter optimization scores should procure this specific regioisomer rather than its N,2‑dimethyl analog (logD = 3.22, PSA = 31.2 Ų) because the slightly lower lipophilicity and smaller PSA may improve the CNS‑MPO desirability score and increase the likelihood of retention in a CNS‑focused screening deck.

Regioisomer-Controlled Kinase Selectivity Profiling

The pyrazolo[1,5‑a]pyrimidine‑7‑amine scaffold has been patented as a privileged structure for selective CDK12/13 inhibition [1]. Because the precise placement of methyl and phenyl substituents on the core influences kinase selectivity, researchers performing head‑to‑head kinase panels should include the 3,5‑dimethyl‑N,2‑diphenyl regioisomer as a reference compound alongside its N,2‑dimethyl and 2,5‑dimethyl‑N,3‑diphenyl counterparts. This enables direct correlation of substitution pattern with selectivity fingerprint across the CDK family and Eph receptor kinases.

Hit-to-Lead ADME Triage Baseline

Early ADME testing (e.g., microsomal stability, Caco‑2 permeability) is highly sensitive to logD and PSA. By procuring the target compound with a verified logD of 3.01, medicinal chemistry teams can establish a reliable baseline for the 3,5‑dimethyl‑N,2‑diphenyl substitution vector. Subsequent analogs can be benchmarked against this baseline, allowing clean deconvolution of electronic vs. steric effects on metabolic stability .

Application
Selection Property
Validation Focus
CNS-oriented screening enrichment
logD/PSA property space
CNS multiparameter desirability score retention
Regioisomer-controlled kinase profiling
Substitution pattern control
CDK/Eph selectivity fingerprint comparison
Hit-to-lead ADME baseline
Verified logD and PSA
Permeability and metabolic stability benchmarking
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